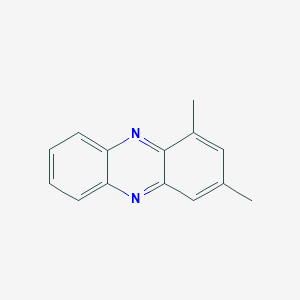
1,3-Dimethylphenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylphenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two methyl groups attached to the phenazine core, which influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylphenazine can be synthesized through several methods, including:
Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using hydrogen gas and a suitable catalyst to reduce nitro compounds to amines, followed by cyclization.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Dimethylphenazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, such as the demethylation with hydrobromic acid in dimethyl sulfoxide.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or ceric ammonium nitrate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrobromic acid in dimethyl sulfoxide is used for demethylation reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as dihydro derivatives.
Substitution: Demethylated phenazine derivatives.
科学研究应用
1,3-Dimethylphenazine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,3-Dimethylphenazine involves its ability to undergo redox reactions, which can influence cellular redox states and electron transport processes. It can act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture . The compound’s molecular targets and pathways include interactions with cellular enzymes and electron transport chains.
相似化合物的比较
1,3-Dimethylphenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound with a simpler structure and different reactivity.
5,10-Dihydro-5,10-dimethylphenazine: A closely related compound with similar redox properties.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
This compound is unique due to its specific substitution pattern, which influences its chemical properties and biological activities.
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
1,3-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-7-10(2)14-13(8-9)15-11-5-3-4-6-12(11)16-14/h3-8H,1-2H3 |
InChI 键 |
OUWSJZZLKOOVSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
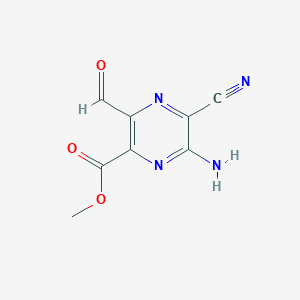
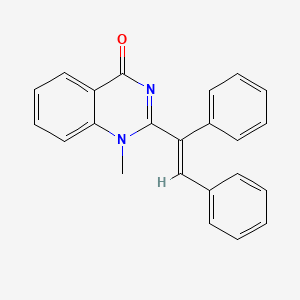
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
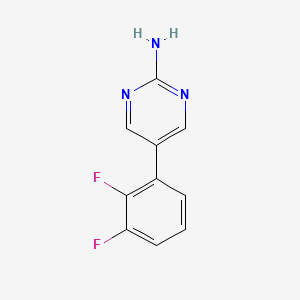
![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
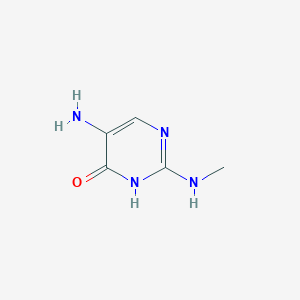
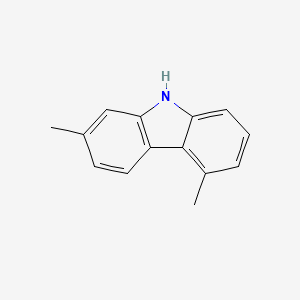
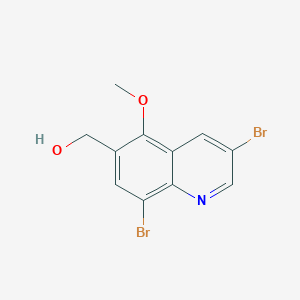
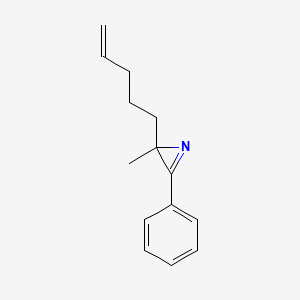
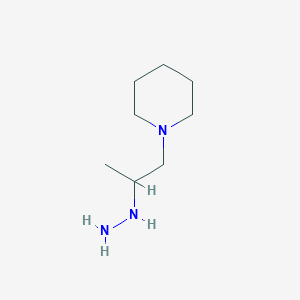
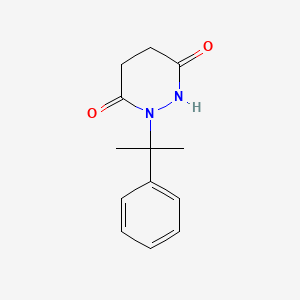
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
